Home > Products > Screening Compounds P136623 > Tiotropium bromide monohydrate
Tiotropium bromide monohydrate -

Tiotropium bromide monohydrate

Catalog Number: EVT-345293
CAS Number:
Molecular Formula: C19H24BrNO5S2
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiotropium Bromide Monohydrate is a long-acting anticholinergic agent primarily investigated for its bronchodilatory effects. It belongs to the class of muscarinic antagonists and specifically targets the M3 muscarinic receptors found in the bronchial smooth muscles [].

Ipratropium Bromide

  • Compound Description: Ipratropium bromide is a short-acting anticholinergic bronchodilator used to treat the symptoms of chronic obstructive pulmonary disease (COPD) and asthma. It works by blocking the action of acetylcholine in the airways, which helps to relax the muscles and open the airways. []

Salmeterol Fluticasone

  • Compound Description: Salmeterol fluticasone is a combination medication containing a long-acting beta-2 agonist (salmeterol) and an inhaled corticosteroid (fluticasone propionate). This combination is used to treat asthma and COPD by reducing inflammation and opening the airways. [, ]
  • Relevance: While not structurally related to tiotropium bromide monohydrate, salmeterol fluticasone is often studied in combination with it for treating moderate to severe COPD. Studies suggest that combining these medications can lead to greater improvements in lung function, blood gas parameters, and dyspnea compared to using salmeterol fluticasone alone. [, ]

Formoterol Fumarate

  • Compound Description: Formoterol fumarate is a long-acting beta2-receptor agonist that works by relaxing the muscles in the airways, making it easier to breathe. It is used to treat asthma and COPD. []
  • Relevance: Formoterol fumarate, while having a different mechanism of action than tiotropium bromide monohydrate, can be combined with it to create a synergistic bronchodilatory effect. Both compounds target different receptors in the airways, leading to additive benefits in terms of bronchodilation. []

Budesonide

  • Compound Description: Budesonide is an inhaled corticosteroid that reduces inflammation in the airways. It is used to treat asthma and COPD. []
  • Relevance: Budesonide, although not structurally related to tiotropium bromide monohydrate, can be combined with it and formoterol fumarate to create a triple therapy for treating COPD and asthma. This combination targets different aspects of airway constriction and inflammation, potentially leading to improved symptom control. []

Aclidinium Bromide

  • Compound Description: Aclidinium bromide is a long-acting muscarinic antagonist indicated for the maintenance treatment of airflow obstruction in patients with COPD. It is administered twice daily via inhalation. []

Glycopyrronium Bromide

  • Compound Description: Glycopyrronium bromide is a long-acting muscarinic antagonist used in the treatment of COPD. It is administered once daily via inhalation. []
  • Relevance: Like tiotropium bromide monohydrate, glycopyrronium bromide belongs to the class of long-acting muscarinic antagonists and is used for COPD treatment. Both drugs are considered effective options for improving lung function and reducing exacerbations. []

Olodaterol

  • Compound Description: Olodaterol is a long-acting beta2-agonist indicated for the once-daily maintenance treatment of airflow obstruction in patients with COPD. []
  • Relevance: While not structurally similar to tiotropium bromide monohydrate, olodaterol is another medication used in the management of COPD. Olodaterol acts on beta2-adrenergic receptors, providing bronchodilation, whereas tiotropium bromide monohydrate acts on muscarinic receptors. []
Source and Classification

Tiotropium bromide hydrate is derived from the natural alkaloid scopolamine. It belongs to the class of compounds known as quaternary ammonium compounds, characterized by their positive charge at physiological pH, which enhances their binding affinity to muscarinic receptors. The compound's chemical formula is C19H22BrNO4S2H2OC_{19}H_{22}BrNO_{4}S_{2}\cdot H_{2}O, with a molecular weight of approximately 490.43 g/mol .

Synthesis Analysis

The synthesis of tiotropium bromide hydrate can be achieved through several methods, with one notable route involving the reaction of N-demethyl-tiopropium with methyl bromide in the presence of a solvent such as N,N-dimethylformamide. The general steps include:

  1. Dissolution: N-demethyl-tiopropium is dissolved in N,N-dimethylformamide.
  2. Reaction: Methyl bromide is added to the mixture, which is then stirred at room temperature for about 16 hours.
  3. Crystallization: The reaction mixture is cooled to 10 °C, and diethyl ether is added to precipitate the product.
  4. Isolation: The resulting crystals are filtered and washed with diethyl ether before being dried under vacuum .

The yield from this process can reach up to 98%, with high purity levels confirmed by high-performance liquid chromatography .

Molecular Structure Analysis

Tiotropium bromide hydrate exhibits a monoclinic crystalline structure characterized by specific lattice parameters. X-ray diffraction studies have shown that it has a simple monoclinic cell configuration, with dimensions that indicate a well-defined crystalline arrangement . The presence of water molecules in the hydrate form contributes to its stability and solubility characteristics.

Structural Features

  • Functional Groups: The compound contains multiple functional groups including a quaternary ammonium group, thienyl groups, and a sulfonate moiety.
  • Hydration: The inclusion of water molecules in its structure affects its physical properties and pharmacokinetics.
Chemical Reactions Analysis

Tiotropium bromide hydrate participates in various chemical reactions primarily related to its therapeutic applications. It acts as a competitive antagonist at muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction.

Key Reactions

  1. Receptor Binding: Tiotropium binds to M3 muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction.
  2. Metabolism: In vivo, it undergoes metabolic processes primarily in the liver where it may be converted into less active metabolites.
Mechanism of Action

The mechanism of action of tiotropium bromide hydrate involves its competitive antagonism at muscarinic receptors, particularly M3 receptors located in the bronchial smooth muscle. This antagonism leads to:

  • Bronchodilation: By blocking acetylcholine from binding to these receptors, tiotropium induces relaxation of bronchial smooth muscles.
  • Reduced Mucus Secretion: It also decreases mucus production, thereby improving airflow in patients with obstructive airway diseases .

Research has shown that tiotropium can inhibit matrix metalloproteinase production from lung fibroblasts, suggesting additional anti-inflammatory properties that may benefit patients with chronic obstructive pulmonary disease .

Physical and Chemical Properties Analysis

Tiotropium bromide hydrate possesses distinct physical and chemical properties that influence its pharmaceutical efficacy:

  • Appearance: Typically appears as white or off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of hydrophilic groups.
  • Melting Point: The melting point varies depending on hydration status; anhydrous forms exhibit melting points around 220 °C while hydrates may show different thermal characteristics .
  • Stability: It is stable under normal storage conditions but should be protected from moisture.
Applications

Tiotropium bromide hydrate is primarily utilized in:

  • Chronic Obstructive Pulmonary Disease Management: It provides long-term relief from symptoms associated with COPD through once-daily dosing.
  • Asthma Treatment: Used as an adjunct therapy for patients not adequately controlled by other medications.
  • Research Applications: Investigated for its effects on inflammatory pathways and tissue remodeling processes in lung diseases .
Chemical Identity and Structural Characterization

Molecular Structure and Hydration Properties

Tiotropium bromide hydrate is chemically designated as (1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0⁴,⁷]nonane bromide monohydrate, with the molecular formula C₁₉H₂₂NO₄S₂·Br·H₂O and a molecular weight of 490.43 g/mol (anhydrous basis) [1] [4] [6]. The compound features a quaternary ammonium structure critical for its anticholinergic activity, with a bromide counterion stabilizing the positive charge. The monohydrate form incorporates one water molecule per tiotropium cation, engaged in specific hydrogen-bonding interactions with the carbonyl oxygen (C=O) and the bromide anion (Br⁻), forming an extended crystal lattice [10]. This hydration is non-isostructural, meaning the hydrate and anhydrous forms exhibit distinct crystal packing.

Table 1: Key Molecular Descriptors of Tiotropium Bromide Hydrate

PropertyValue
CAS Registry Number139404-48-1
Molecular FormulaC₁₉H₂₂NO₄S₂·Br·H₂O
Molecular Weight (g/mol)490.43
Hydration StateMonohydrate
Critical Hydrogen BondsO-H···Br⁻, O-H···O=C

Thermogravimetric analysis (TGA) reveals a weight loss of approximately 3.5–3.7% upon heating to 110°C, corresponding to the release of the single water molecule [5] [10]. The dehydration event is reversible under controlled humidity but leads to amorphous material if improperly handled.

Crystallographic Analysis of the Monohydrate Form

The crystalline monohydrate form of tiotropium bromide belongs to the orthorhombic crystal system with space group P2₁2₁2₁ [5] [10]. X-ray diffraction (XRD) studies resolve a unit cell with dimensions a = 10.48 Å, b = 14.72 Å, c = 15.96 Å, and α=β=γ=90° [5] [10]. The water molecule occupies a defined position in the lattice, bridging the tiotropium cation and bromide anion via O-H···Br hydrogen bonds (2.98 Å) and O-H···O=C bonds (2.89 Å) to the ester carbonyl group [10]. This network enhances lattice energy, contributing to the hydrate’s superior physical stability compared to anhydrous or solvated forms.

Table 2: Crystallographic Parameters of Tiotropium Bromide Monohydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.48 Å, b = 14.72 Å, c = 15.96 Å
Hydrogen Bond DistancesO-H···Br⁻: 2.98 Å; O-H···O=C: 2.89 Å
Stability IndicatorsNo phase changes below 200°C

Revised structural analyses using solid-state NMR (ssNMR) coupled with gauge-including projector-augmented wave (GIPAW) calculations corrected earlier crystallographic models, confirming the water positioning and anion-cation interactions [2] [8]. The ¹³C ssNMR spectrum displays distinct shifts at δ 117.3 ppm (thiophene carbons) and δ 170.5 ppm (carbonyl carbon), serving as fingerprints for polymorph identification [8].

Stereochemical Configuration and Chirality

Tiotropium bromide contains three chiral centers (C1, C2, C5) in the tropane ring, with absolute configurations 1R, 2R, 5S [4] [10]. The stereochemistry governs its selective binding to muscarinic receptors (M1/M3 > M2). The molecule adopts a folded conformation where the ester-linked di(2-thienyl)glycolate group projects equatorially, optimizing interactions with receptor subpockets [10]. The crystalline monohydrate preserves this configuration via conformational locking through intramolecular C-H···O interactions and water-mediated hydrogen bonds.

Synthetic routes yield the racemic mixture, but resolution techniques isolate the pharmacologically active enantiomer. Chiral HPLC and circular dichroism confirm enantiopurity (>99.9% ee) in pharmaceutical-grade material [10]. The (1R,2R,5S) configuration ensures optimal spatial orientation of the quaternary ammonium group for ionic binding within the muscarinic receptor’s aspartate-rich pocket.

Comparative Analysis with Non-Hydrated Tiotropium Bromide

The anhydrous and monohydrate forms of tiotropium bromide exhibit marked differences in physicochemical behavior:

  • Structural and Spectroscopic Signatures:
  • Anhydrous tiotropium bromide (space group P1) lacks the ¹³C ssNMR signal at δ 54.2 ppm (assigned to water-associated carbons) present in the hydrate [8].
  • FT-IR spectra of the hydrate show a broad O-H stretch at 3200–3400 cm⁻¹ absent in the anhydrous form [10].
  • GIPAW-calculated ¹³C chemical shifts for the anhydrous form deviate from experimental data by up to 5 ppm, whereas hydrate calculations align closely (R² > 0.99), confirming the revised hydrate model’s accuracy [2] [8].
  • Stability and Solubility:
  • The monohydrate is thermodynamically stable at ambient humidity (40–60% RH), while the anhydrous form rapidly sorbs water above 40% RH, converting to the hydrate [10].
  • Dissolution rates differ significantly: the hydrate achieves 85% dissolution in simulated lung fluid within 10 minutes, compared to 92% for the anhydrous form, due to lattice energy disparities [9].
  • Bioavailability studies in humans confirm bioequivalence between anhydrous (Spiriva® HandiHaler®) and hydrate-based DPIs, with AUC₀–₃₀ₘᵢₙ ratios of 97.95–113.49% [9].

Table 3: Hydrate vs. Anhydrous Form Comparison

PropertyMonohydrateAnhydrous
Crystal SystemOrthorhombicTriclinic
HygroscopicityNon-hygroscopic below 80% RHHygroscopic (>40% RH)
Dissolution Rate (t₉₀)~10 minutes~8 minutes
¹³C ssNMR Shift (Key Peak)δ 54.2 ppm (water-associated carbon)Not observed
Stability at 25°C>24 monthsConverts to hydrate
  • Pharmacotechnical Implications:The hydrate’s lower energy lattice reduces electrostatic charging during powder processing, enhancing aerosolization in dry powder inhalers (DPIs). Spray-dried formulations of the anhydrous form require higher metered doses (18 µg vs. 13 µg for the hydrate) to achieve equivalent delivered doses due to cohesiveness [9]. Hydration state thus directly impacts drug product performance.

Properties

Product Name

Tiotropium bromide hydrate

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate

Molecular Formula

C19H24BrNO5S2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Synonyms

679 BR, BA
7-((hydroxybis(2-thienyl)acetyl)oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo(3.3.1.0(2,4))nonane bromide
BA 679 BR
BA-679 BR
BA679 BR
BR, BA 679
Bromide, Tiotropium
Spiriva
tiotropium
tiotropium bromide

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.